molecular formula C13H14ClF2NO B2385607 2-(2,4-Difluorophenyl)-1-(furan-3-yl)-N-methylethanamine;hydrochloride CAS No. 2309467-14-7

2-(2,4-Difluorophenyl)-1-(furan-3-yl)-N-methylethanamine;hydrochloride

Cat. No.: B2385607
CAS No.: 2309467-14-7
M. Wt: 273.71
InChI Key: VUTAKBOHHLWDSX-UHFFFAOYSA-N
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Description

This compound is a secondary amine hydrochloride featuring a 2,4-difluorophenyl group attached to an ethanamine backbone, with a furan-3-yl substituent at the α-carbon and an N-methyl group. The fluorine atoms on the phenyl ring enhance lipophilicity and metabolic stability, while the furan moiety introduces electronic and steric effects that may influence receptor binding . The hydrochloride salt improves solubility for pharmacological applications.

Properties

IUPAC Name

2-(2,4-difluorophenyl)-1-(furan-3-yl)-N-methylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F2NO.ClH/c1-16-13(10-4-5-17-8-10)6-9-2-3-11(14)7-12(9)15;/h2-5,7-8,13,16H,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUTAKBOHHLWDSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CC1=C(C=C(C=C1)F)F)C2=COC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Difluorophenyl)-1-(furan-3-yl)-N-methylethanamine;hydrochloride typically involves multiple steps, including the formation of the difluorophenyl and furan intermediates, followed by their coupling and subsequent amination. Common reagents used in these reactions include halogenated precursors, organometallic reagents, and amines. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Purification methods like crystallization, distillation, and chromatography are used to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Difluorophenyl)-1-(furan-3-yl)-N-methylethanamine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine or alcohol derivatives.

    Substitution: Halogenation, nitration, or sulfonation of the aromatic rings.

    Coupling Reactions: Formation of new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), halogenating agents (e.g., bromine), and coupling catalysts (e.g., palladium complexes). Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and reaction times.

Major Products Formed

The major products formed from these reactions depend on the specific transformation. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups onto the aromatic rings.

Scientific Research Applications

2-(2,4-Difluorophenyl)-1-(furan-3-yl)-N-methylethanamine;hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2,4-Difluorophenyl)-1-(furan-3-yl)-N-methylethanamine;hydrochloride involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The difluorophenyl and furan groups may contribute to its binding affinity and specificity, while the ethanamine backbone can influence its pharmacokinetic properties. Pathways involved in its mechanism of action may include signal transduction, metabolic processes, or cellular responses.

Comparison with Similar Compounds

Fluorinated Phenyl Ethylamine Derivatives

Key structural analogs include:

Compound Name Substituents/Modifications Molecular Formula Key Differences Evidence ID
Target Compound 2,4-difluorophenyl, furan-3-yl, N-methyl C₁₃H₁₄ClF₂NO Reference structure
1-(2,4-Difluorophenyl)-2-fluoroethanamine HCl 2,4-difluorophenyl, α-fluoro, no furan/N-methyl C₈H₉ClF₃N Lacks furan ring and N-methyl; higher halogenation
(S)-1-(2,4-Difluorophenyl)ethanamine HCl 2,4-difluorophenyl, no furan or branching C₈H₁₀ClF₂N Simpler backbone; lacks furan and N-methyl
meta-Fluorofentanyl HCl 3-fluorophenyl, piperidine, phenethyl C₂₃H₂₉ClFN₃O Piperidine core; opioid receptor affinity

Pharmacological Implications:

Heterocyclic Substitutions

Furan vs. Thiophene/Other Heterocycles:

Compound Name Heterocycle Biological Relevance Evidence ID
Target Compound Furan-3-yl Moderate electron-rich; may modulate SAR
Thiophene Fentanyl HCl Thiophene-2-yl Increased lipophilicity; μ-opioid affinity
2-(5-((2,4-Difluorophenoxy)methyl)-oxadiazole 1,2,4-Oxadiazole Enhanced metabolic stability

Structural-Activity Relationships (SAR):

  • Furan-3-yl vs. thiophene-2-yl : Thiophene’s sulfur atom increases lipophilicity but may reduce metabolic stability compared to furan’s oxygen .
  • Oxadiazole-containing analogs () exhibit superior stability due to the rigid heterocycle but lack the ethanamine backbone critical for amine receptor interactions.

N-Substituted Ethylamine Derivatives

Impact of N-Alkylation:

Compound Name N-Substituent Molecular Weight Pharmacokinetic Effect Evidence ID
Target Compound N-methyl 285.71 g/mol Reduced first-pass metabolism
2-Chlorotriethylamine HCl N,N-diethyl 186.71 g/mol Increased volatility; limited CNS use
Verapamil Intermediate N-(3,4-dimethoxyphenyl) 405.34 g/mol Calcium channel blockade

Key Observations:

  • N-methylation balances solubility and membrane permeability, unlike bulkier N,N-diethyl groups () that hinder blood-brain barrier crossing.
  • The 2,4-difluorophenyl group in the target compound offers steric and electronic advantages over non-fluorinated analogs like verapamil intermediates .

Biological Activity

2-(2,4-Difluorophenyl)-1-(furan-3-yl)-N-methylethanamine;hydrochloride (CAS No. 2309467-14-7) is a compound of growing interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound comprises a difluorophenyl group, a furan ring, and an ethanamine backbone. Its unique combination of functional groups contributes to its distinct chemical and biological properties.

Property Details
IUPAC Name This compound
Molecular Formula C13H13F2ClN2O
Molecular Weight 272.71 g/mol
InChI Key VUTAKBOHHLWDSX-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The difluorophenyl and furan groups enhance binding affinity to specific receptors or enzymes involved in critical biological pathways. Potential mechanisms include:

  • Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, affecting metabolic pathways.
  • Receptor Modulation: It may interact with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.

Biological Activity

Research has indicated several areas where this compound exhibits notable biological activity:

Anticancer Properties

Preliminary studies indicate that derivatives of this compound may possess anticancer properties. For instance, compounds with furan rings have been investigated for their ability to induce apoptosis in cancer cells.

Neuroprotective Effects

The interaction with neurotransmitter systems suggests potential neuroprotective effects. Compounds similar in structure have shown promise in models of neurodegenerative diseases.

Case Studies

  • Antiviral Activity: A study explored the use of structurally similar compounds as inhibitors against SARS-CoV-2 main protease (Mpro). Although not directly tested on this compound, the findings highlight the potential for derivatives to exhibit antiviral properties through similar mechanisms .
  • Cytotoxicity Assessment: In vitro studies on structurally related compounds demonstrated varying levels of cytotoxicity in human cell lines. These findings can guide future assessments of this compound regarding its safety profile .

Research Findings

Recent research has focused on the synthesis and biological evaluation of related compounds:

  • IC50 Values: Compounds with similar structures showed IC50 values ranging from 1.55 μM to 10.76 μM against specific targets, indicating significant potency .
  • Structure-Activity Relationship (SAR): Studies indicate that modifications to the furan ring or difluorophenyl group can enhance or diminish biological activity, providing a framework for future drug design .

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